molecular formula C22H25N3O3S B11679904 (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11679904
M. Wt: 411.5 g/mol
InChI Key: HSKCYUWMNBVJQN-UHFFFAOYSA-N
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Description

(2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and an α,β-unsaturated carbonyl compound.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.

    Functionalization of the Phenyl Rings: The dimethyl and ethoxy groups on the phenyl rings can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The phenyl rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    Thiazinane Derivatives: Compounds with similar thiazinane ring structures.

    Imino Compounds: Compounds containing imino groups.

    Phenyl Derivatives: Compounds with substituted phenyl rings.

Uniqueness

The unique combination of functional groups in (2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-5-28-18-8-6-7-16(12-18)23-21(27)19-13-20(26)25(4)22(29-19)24-17-10-9-14(2)15(3)11-17/h6-12,19H,5,13H2,1-4H3,(H,23,27)

InChI Key

HSKCYUWMNBVJQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C

Origin of Product

United States

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